molecular formula C6H5ClN2O2 B8788685 5-Chloro-3-methoxypyrazine-2-carbaldehyde

5-Chloro-3-methoxypyrazine-2-carbaldehyde

Cat. No. B8788685
M. Wt: 172.57 g/mol
InChI Key: XWSKPAQYQGXYDW-UHFFFAOYSA-N
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Patent
US07915274B2

Procedure details

After dissolving 11.4 ml of 2,2,6,6-tetramethylpiperidine in 100 ml of tetrahydrofuran, the solution was cooled to −30° C. Next, 24.1 ml of n-butyllithium (2.6 M, n-hexane solution) was added dropwise under a nitrogen atmosphere. After stirring for 15 minutes and cooling on ice, the mixture was stirred for 10 minutes. It was then cooled to −78° C., and a solution of 6.96 g of 2-chloro-6-methoxypyrazine in tetrahydrofuran (10 ml) was added dropwise at below −70° C. The mixture was stirred for 30 minutes, and then 6 ml of N,N-dimethylformamide was added dropwise at below −65° C. After 10 minutes, 50 ml of toluene was added to the reaction solution at below −60° C., and then after 2 minutes, a tetrahydrofuran solution (5 ml) containing 2 ml of water was added at below −65° C. After an additional 5 minutes, 60 ml of 50% aqueous acetic acid was added at once, and then after 15 minutes, 100 ml of water was added and the temperature was raised to room temperature. The reaction solution was extracted with ethyl acetate, and the organic layer was washed with water, a 1N sodium hydroxide solution and saturated brine in that order and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate) to obtain the title compound (6.38 g, 77% yield).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
24.1 mL
Type
reactant
Reaction Step Three
Quantity
6.96 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Eight
Yield
77%

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[C:19]([O:23][CH3:24])[N:18]=1.CN(C)[CH:27]=[O:28]>O1CCCC1.O.C(O)(=O)C.C1(C)C=CC=CC=1>[Cl:16][C:17]1[N:18]=[C:19]([O:23][CH3:24])[C:20]([CH:27]=[O:28])=[N:21][CH:22]=1

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.4 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
24.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
6.96 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling on ice
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
after 2 minutes
Duration
2 min
ADDITION
Type
ADDITION
Details
was added at below −65° C
WAIT
Type
WAIT
Details
After an additional 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 1N sodium hydroxide solution and saturated brine in that order and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=C(C(=NC1)C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.38 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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